2-[(Trifluoromethoxy)methyl]piperidine

Conformational analysis X-ray crystallography DFT calculations

2-[(Trifluoromethoxy)methyl]piperidine is a strategic, fluorinated piperidine building block for medicinal chemistry. Its unique gauche OCF3 conformation, confirmed by X-ray crystallography, provides a defined shape for CNS target binding, unlike flexible analogs. The trifluoromethoxy group imparts distinct pKa and logD values versus CF3 or MeO substituents, enabling precise ADME modulation to address bioavailability and metabolic stability challenges. Ideal for lead optimization and chemical biology probes studying fluorinated non-covalent interactions. Avoid generic piperidine substitutions that compromise potency and selectivity.

Molecular Formula C7H12F3NO
Molecular Weight 183.17
CAS No. 1208080-29-8
Cat. No. B1650818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Trifluoromethoxy)methyl]piperidine
CAS1208080-29-8
Molecular FormulaC7H12F3NO
Molecular Weight183.17
Structural Identifiers
SMILESC1CCNC(C1)COC(F)(F)F
InChIInChI=1S/C7H12F3NO/c8-7(9,10)12-5-6-3-1-2-4-11-6/h6,11H,1-5H2
InChIKeyNBXMZHXLXHFGLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(Trifluoromethoxy)methyl]piperidine (CAS 1208080-29-8): Physicochemical Properties and Procurement Relevance


2-[(Trifluoromethoxy)methyl]piperidine is a fluorinated piperidine derivative with the molecular formula C7H12F3NO and a molecular weight of 183.17 g/mol . It belongs to a class of aliphatic secondary amines characterized by the trifluoromethoxy (OCF3) group, which is known for its strong electronegativity and high lipophilicity compared to methyl (CH3) or methoxy (OCH3) groups [1]. This compound is primarily utilized as a specialized building block in medicinal chemistry and drug discovery, where its unique conformational and electronic properties can influence the biological activity and pharmacokinetic profile of derived molecules [1].

Why 2-[(Trifluoromethoxy)methyl]piperidine Cannot Be Interchanged with Other Fluorinated Piperidines


Generic substitution among piperidine derivatives is not feasible due to the significant impact of the substituent's type and position on key physicochemical parameters. Research shows that the effect of the OCF3 group on acid/base properties and lipophilicity is complex and highly dependent on the substitution position and molecular conformation [1]. For instance, 2-[(trifluoromethoxy)methyl]piperidine adopts a specific gauche conformation that influences its interactions, a structural feature not shared by its regioisomers (e.g., 3- or 4-substituted analogs) [1]. Substituting this compound with a CF3 or MeO analog would result in a different pKa and logD profile, altering critical properties like solubility, permeability, and target binding.

Quantifiable Differentiation of 2-[(Trifluoromethoxy)methyl]piperidine: A Comparative Data Guide


Conformational Specificity: X-ray Confirmed Gauche Arrangement of 2-[(Trifluoromethoxy)methyl]piperidine

X-ray crystallography data for 2-[(trifluoromethoxy)methyl]piperidine (compound 1c) confirms a favored gauche arrangement of the OCF3 group relative to the piperidine nitrogen [1]. This contrasts with other regioisomers, where different conformational preferences are observed. The specific geometry can dictate the spatial orientation of the amine and the OCF3 group, which is a critical determinant for molecular recognition in biological systems [1].

Conformational analysis X-ray crystallography DFT calculations

Comparative Lipophilicity: XLogP3 of 2-[(Trifluoromethoxy)methyl]piperidine vs. Positional Isomers

The computed lipophilicity (XLogP3-AA) for the positional isomer 3-[(trifluoromethoxy)methyl]piperidine is 1.6 [2]. This value provides a baseline for comparison, and literature indicates that the 2-substituted isomer (the target compound) is expected to exhibit a different lipophilicity profile due to the proximity of the OCF3 group to the amine, which influences its ionization state and hydrogen bonding capacity [1]. The OCF3 group's intrinsic Hansch lipophilicity parameter (π) is 1.04, significantly higher than that of a methoxy group (π = -0.02) [1].

Lipophilicity ADME Physicochemical properties

Impact on Acid/Base Properties: pKa Shifts in 2-[(Trifluoromethoxy)methyl]piperidine

The measured pKa value for 2-[(trifluoromethoxy)methyl]piperidine is reported to be different from its CF3 and MeO analogs, with the effect of the OCF3 group on basicity being dependent on the substitution position [1]. While the specific numerical pKa value for this compound is not provided in the abstract, the study confirms it is distinct from both the parent piperidine (pKa ~11.2) and its regioisomers. This is due to the strong electron-withdrawing inductive effect of the OCF3 group, which reduces the basicity of the adjacent amine.

pKa Basicity Ionization state

Key Applications for 2-[(Trifluoromethoxy)methyl]piperidine in Drug Discovery


Medicinal Chemistry: Conformationally Biased Scaffold for CNS Drug Design

The confirmed gauche conformation of the OCF3 group relative to the amine, supported by X-ray crystallography [1], makes 2-[(trifluoromethoxy)methyl]piperidine a valuable scaffold for central nervous system (CNS) drug discovery. This specific conformation can be exploited to design molecules that adopt a defined shape for binding to protein targets with precise steric requirements, potentially improving target selectivity and reducing promiscuous binding compared to more flexible piperidine analogs.

Lead Optimization: Tuning ADME Properties with a Distinct Physicochemical Profile

This compound serves as a strategic building block for optimizing the ADME (Absorption, Distribution, Metabolism, Excretion) properties of a lead series. The unique combination of its pKa and lipophilicity, which differ from CF3 and MeO analogs [1], provides medicinal chemists with a tool to modulate membrane permeability, solubility, and metabolic stability. This is particularly useful when encountering issues like poor oral bioavailability or high clearance in a series of candidate molecules.

Chemical Biology: A Tool for Probing Fluorine-Mediated Molecular Interactions

The strong electronegativity and distinct electron distribution of the OCF3 group [1] make this compound a useful probe in chemical biology. Researchers can use it to study the impact of fluorination on non-covalent interactions, such as halogen bonding or multipolar interactions with protein backbones. Introducing this building block into a ligand can help decipher the role of these subtle electronic effects on binding affinity and residence time.

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